Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate
Description
Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate is an organic compound with the molecular formula C₁₃H₁₆N₄O₆ It is known for its distinctive structure, which includes a hydrazone linkage and a dinitrophenyl group
Properties
CAS No. |
62142-28-3 |
|---|---|
Molecular Formula |
C13H16N4O6 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
ethyl 2-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]butanoate |
InChI |
InChI=1S/C13H16N4O6/c1-3-9(13(18)23-4-2)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h5-9,15H,3-4H2,1-2H3 |
InChI Key |
DGSDSWODIFWROU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate typically involves the reaction of ethyl 2-bromo-2-methylbutanoate with 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone linkage under mild conditions.
Major Products Formed
Oxidation: Products include nitro derivatives and carboxylic acids.
Reduction: Amino derivatives are the primary products.
Substitution: Substituted hydrazones are formed.
Scientific Research Applications
Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate involves its interaction with various molecular targets. The dinitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage can form stable complexes with metal ions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol
- 2-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}benzoic acid
Uniqueness
Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate is unique due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts.
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